3-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
“3-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Pyridine Ring: This step might involve coupling reactions such as Suzuki or Heck coupling.
Substitution Reactions: Introducing the 2-Chloro-6-fluorobenzyl group through nucleophilic substitution reactions.
Thioether Formation: The final step could involve the formation of the thioether linkage under basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the pyridine ring, potentially leading to ring-opened products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicinal chemistry, the compound could be a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, such compounds might be used in the development of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action for “3-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine” would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole ring.
Fluconazole: A well-known antifungal agent with a triazole ring.
Clotrimazole: Another antifungal agent with a similar structure.
Uniqueness
The uniqueness of “3-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine” lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4S/c1-2-22-15(11-5-4-8-19-9-11)20-21-16(22)23-10-12-13(17)6-3-7-14(12)18/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNUBAQSFIJCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618426-54-3 |
Source
|
Record name | 3-(5-((2-CHLORO-6-FLUOROBENZYL)THIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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